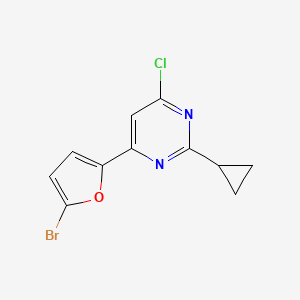
4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine
Overview
Description
4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine (BCCP) is an organic compound that belongs to the class of pyrimidines. It is a heterocyclic aromatic compound with a five-membered ring composed of two nitrogen atoms and three carbon atoms. BCCP is a highly versatile and important molecule that has been used in a wide range of scientific research applications, from drug development to molecular biology. BCCP has been extensively studied due to its unique properties, which make it an attractive target for medicinal chemistry and drug development.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study on the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine revealed unexpected cyclization processes. This highlights the complex reactions that can occur during the synthesis of pyrimidine derivatives, potentially applicable to 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine (Dang, Rydzewski, Cashion, & Erion, 2008).
- Research on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia showed regioselective displacement, leading to the synthesis of substituted aminopyrimidines, which could be relevant for compounds like 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine (Doulah et al., 2014).
Antiviral and Antimicrobial Applications
- Synthesis and evaluation of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, including pyrimidine derivatives, showed potential antiviral activity against various viruses, suggesting similar potentials for related compounds (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
- A study on physicochemical properties and antibacterial activity of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols highlighted the potential of bromofuran-pyrimidine derivatives in combating various microbial strains (2020).
Novel Compounds Synthesis
- Research on the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines indicates the feasibility of creating new pyrimidine-based compounds with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Anticancer and Antimicrobial Activities
- A study on MCF-7 Human Breast Adenocarcinoma Anticancer and Antimicrobial activities of Furan Moiety Containing Substituted 2-Aminopyrimidine Derivatives suggests potential therapeutic applications for similar pyrimidine derivatives (Mathew & Ezhilarasi, 2021).
Safety and Hazards
The safety information for “4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family and plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
Mode of Action
4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine acts as a competitive antagonist of the AHR . Upon activation by other compounds, it prevents AHR nuclear translocation and subsequent transcriptional activity .
Biochemical Pathways
The compound affects the canonical pathway of AHR, which is involved in several chronic diseases. Modulation of this pathway might be of clinical interest for metabolic and inflammatory pathological processes .
Pharmacokinetics
The pharmacokinetic properties of ahr antagonists and cyp1a1 inhibitors have been studied in different in vivo rodent models of disease . These studies can provide a roadmap for understanding the pharmacokinetics of 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine.
Result of Action
Its antagonistic action on the ahr suggests that it could potentially inhibit the transcriptional activity of ahr, thereby affecting the expression of ahr-regulated genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine. For instance, dioxins, related planar polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs) are environmental contaminants that activate the AHR . These contaminants could potentially affect the efficacy of 4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine as an AHR antagonist .
properties
IUPAC Name |
4-(5-bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-9-4-3-8(16-9)7-5-10(13)15-11(14-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHUTUWAEYPXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromofuran-2-yl)-6-chloro-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

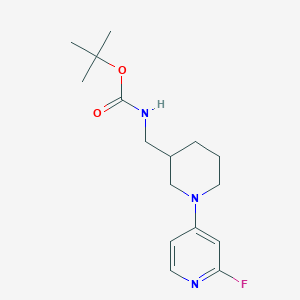

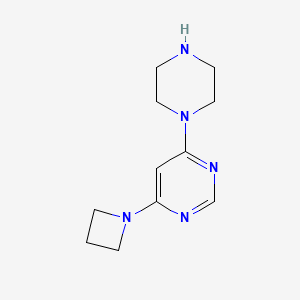

![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)
![Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1479228.png)
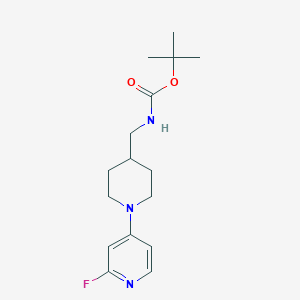
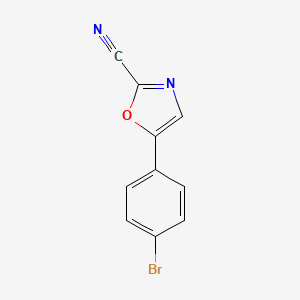

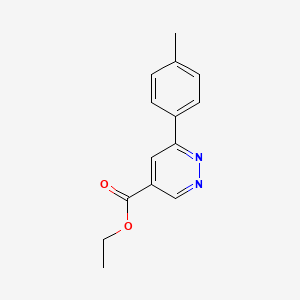
![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)